molecular formula C8H9NO3 B2693482 2-(3-Hydroxyphenoxy)acetamide CAS No. 1152538-30-1

2-(3-Hydroxyphenoxy)acetamide

Cat. No. B2693482
CAS RN: 1152538-30-1
M. Wt: 167.164
InChI Key: IEOUNZNZDHSLMN-UHFFFAOYSA-N
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Description

“2-(3-Hydroxyphenoxy)acetamide” is a research-use-only compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It’s a product available from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized through condensation reactions . For instance, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetamide group (CONH2) attached to a phenol group (a benzene ring with a hydroxyl group) via an ether linkage (an oxygen atom) . The SMILES string representation of the molecule is OC1=C(C=CC=C1)OCC(N)=O .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Metabolic Pathways and Genetic Differences

The metabolism of acetaminophen involves multiple pathways, including oxidation and deacetylation, leading to the generation of toxic metabolites in cases of overdose. Genetic differences in enzyme genotypes can influence the susceptibility to toxicity and the efficacy of acetaminophen in therapeutics, providing a basis for examining similar compounds like 2-(3-Hydroxyphenoxy)acetamide in the context of genetic variability and metabolic processing (Li-zi Zhao & G. Pickering, 2011).

Analgesic Mechanisms

Research into the analgesic effects of acetaminophen reveals complex mechanisms beyond simple enzyme inhibition, involving metabolites acting on specific brain and spinal cord receptors. This highlights the intricate biochemical interactions that can inform the study of this compound's potential analgesic applications (N. Ohashi & T. Kohno, 2020).

Pharmacological Insights from Ketamine

The therapeutic uses of ketamine, including its analgesic, anti-inflammatory, and antidepressant actions, underscore the diverse pharmacological targets of certain compounds. Understanding ketamine's effects and metabolism can guide the exploration of this compound's potential in similar therapeutic areas (P. Zanos et al., 2018).

Environmental and Toxicological Studies

The environmental impact and toxicological profiles of pharmaceuticals like acetaminophen, as seen in studies on its degradation and toxicity, offer a framework for investigating the environmental behavior and safety of this compound. Understanding the fate of such compounds in the environment and their potential biotoxicity is crucial for assessing their broader impacts (Mohammad Qutob et al., 2022).

Future Directions

The search results suggest that there is ongoing research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . This research could lead to the development of new derivatives of phenoxy acetamide that could potentially enhance life quality .

properties

IUPAC Name

2-(3-hydroxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-2-6(10)4-7/h1-4,10H,5H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUNZNZDHSLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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